1,2-Dibromo-4-ethoxy-3-fluorobenzene
Description
1,2-Dibromo-4-ethoxy-3-fluorobenzene is a halogenated aromatic compound featuring bromine atoms at positions 1 and 2, an ethoxy group at position 4, and a fluorine atom at position 3. Its structural complexity suggests reactivity in electrophilic substitution and cross-coupling reactions, common in brominated aromatics.
Properties
IUPAC Name |
1,2-dibromo-4-ethoxy-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2FO/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFZZAFVGBYXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-ethoxy-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 4-ethoxy-3-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of debrominated benzene derivatives.
Scientific Research Applications
1,2-Dibromo-4-ethoxy-3-fluorobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dibromo-4-ethoxy-3-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms act as electrophiles, facilitating the formation of intermediates that can undergo further reactions. The ethoxy and fluorine groups influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Halogenation and Substituent Positioning
- 1,4-Dibromo-2,3-difluorobenzene: This analog replaces the ethoxy group with a second fluorine atom and shifts bromine to positions 1 and 4. Safety data for this compound emphasize strict handling protocols due to halogen-related hazards, including respiratory irritation and environmental toxicity .
- 1,2-Dimethoxy-4-fluorobenzene : Substituting bromine with methoxy groups reduces molecular weight and alters electronic properties. Methoxy groups are electron-donating, enhancing resonance stabilization compared to electron-withdrawing bromine in the target compound. Such differences influence reactivity in nucleophilic aromatic substitution .
Functional Group Variations
- Ethoxy vs. Methoxy Groups : Ethoxy substituents (as in the target compound) introduce greater steric bulk compared to methoxy groups (e.g., 1,2-dimethoxy-4-fluorobenzene). This may slow reaction kinetics in sterically demanding processes like Suzuki-Miyaura couplings .
- Bromine vs. Iodine : In 1,2-difluoro-4-iodobenzene, iodine’s larger atomic radius and weaker C–I bond (vs. C–Br) enhance susceptibility to oxidative elimination, a critical factor in catalytic cycles .
Mutagenicity and Impurity Considerations
Technical-grade DBCP showed higher mutagenicity than purified samples due to contaminants, underscoring the importance of purity control in halogenated compounds . This suggests that impurities in brominated benzenes could similarly affect biological activity and safety profiles.
Data Table: Key Properties of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
